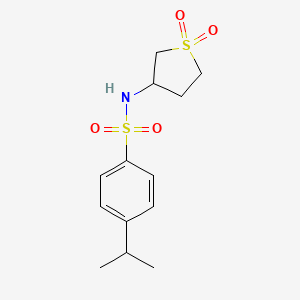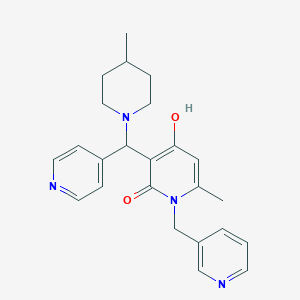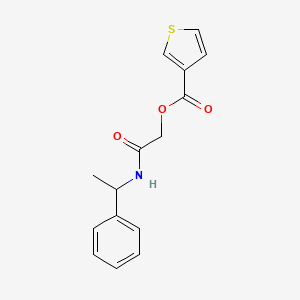
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as Compound A, is a chemical compound that has been of interest to researchers due to its potential use in drug development.
Aplicaciones Científicas De Investigación
Potential in PET Imaging Agents
A study highlighted the synthesis of a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET imaging agent for imaging of B-Raf(V600E) in cancers. This research underscores the compound's role in the development of diagnostic tools in oncology, showcasing its importance in advancing PET imaging technologies for cancer detection and treatment monitoring (Wang et al., 2013).
Anticancer Properties
The synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, including structures similar to the queried compound, has shown clear cardiotonic effects, which are indicative of their potential in medical applications. Such compounds could play a significant role in developing new therapeutic agents, especially in treating conditions requiring cardiotonic support (Wang et al., 2008).
Role in Metabolic Pathway Investigations
Research on compounds like GDC-0449, which shares a similar molecular backbone with the queried compound, has provided insights into the absorption, distribution, metabolism, and excretion (ADME) in rats and dogs. These studies are crucial for understanding the metabolic fate of novel therapeutic agents in living organisms, which is vital for drug development and safety assessments (Yue et al., 2011).
Exploration of Pharmacological Activities
The development of novel derivatives with significant pharmacological activities, such as anti-inflammatory and anti-cancer properties, has been a focus of research. Compounds structurally related to the queried molecule have been synthesized and evaluated for their therapeutic potential, demonstrating the importance of this chemical structure in the design of new drugs (Gangapuram & Redda, 2009).
Advancements in Drug Discovery
Investigations into new therapeutic agents targeting the Hedgehog signaling pathway, such as vismodegib, which is structurally akin to the queried compound, have underscored the significance of these molecules in treating various cancers. Such studies highlight the role of these compounds in pioneering treatments for challenging diseases like basal cell carcinoma (Batty et al., 2012).
Propiedades
IUPAC Name |
3,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDKPHJHMYZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2632012.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)




![3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2632020.png)



methanone](/img/structure/B2632027.png)
![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)

